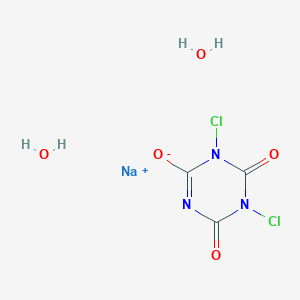
sodium;1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium;1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;dihydrate is typically synthesized by reacting cyanuric acid with chlorine. The reaction produces sodium dichloroisocyanurate, which is then crystallized to form the dihydrate . The reaction conditions involve maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of sodium dichloroisocyanurate dihydrate involves large-scale chlorination of cyanuric acid followed by crystallization and drying processes. The compound is produced in granular or tablet form for ease of use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;dihydrate undergoes several types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent, releasing chlorine when dissolved in water.
Substitution: It can participate in substitution reactions where chlorine atoms are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in reactions with sodium dichloroisocyanurate dihydrate include acids, bases, and various organic compounds. The reactions typically occur under aqueous conditions at controlled temperatures .
Major Products Formed
The major products formed from these reactions include hypochlorous acid and other chlorinated derivatives, which are effective in disinfection and bleaching processes .
Wissenschaftliche Forschungsanwendungen
Sodium;1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;dihydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a source of chlorine in various chemical reactions.
Biology: Employed in the sterilization of laboratory equipment and surfaces to prevent contamination.
Medicine: Utilized in the formulation of disinfectants for medical instruments and surfaces.
Industry: Applied in water treatment, textile bleaching, and as a biocide in various industrial processes.
Wirkmechanismus
The compound exerts its effects primarily through the release of chlorine, which acts as a potent oxidizing agent. The chlorine released reacts with water to form hypochlorous acid, which disrupts the cellular processes of microorganisms, leading to their inactivation and death . The molecular targets include the cell membrane and various intracellular components, resulting in the denaturation of proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium dichloroisocyanurate
- Calcium dichloroisocyanurate
- Lithium dichloroisocyanurate
- Barium dichloroisocyanurate
Uniqueness
Sodium dichloroisocyanurate dihydrate is unique due to its high solubility in water and its ability to release chlorine at a controlled rate. This makes it more efficient and safer for use in water treatment and disinfection compared to other similar compounds .
Eigenschaften
IUPAC Name |
sodium;1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2N3O3.Na.2H2O/c4-7-1(9)6-2(10)8(5)3(7)11;;;/h(H,6,9,10);;2*1H2/q;+1;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYILKOIEIHHYGD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-].O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-].O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2N3NaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













